Cas no 2229032-54-4 (1-1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine)

1-1-(5-Bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine is a specialized organic compound featuring a bromo-fluoropyridine core with a cyclopropylamine substituent. Its unique structure, combining halogenated pyridine and cyclopropyl groups, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions, while the cyclopropylamine moiety contributes to steric and electronic modulation, improving binding affinity in bioactive molecules. This compound is particularly useful in the development of kinase inhibitors and other small-molecule therapeutics. Its well-defined reactivity profile and stability under standard conditions ensure consistent performance in synthetic applications.
1-1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine structure
2229032-54-4 structure
Product Name:1-1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine
CAS No:2229032-54-4
MF:C11H12BrFN2
MW:271.128785133362
CID:5766930
PubChem ID:165796524
Update Time:2025-06-08

1-1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]cyclopropan-1-amine
    • 2229032-54-4
    • EN300-1909289
    • 1-1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine
    • Inchi: 1S/C11H12BrFN2/c12-7-5-8(9(13)15-6-7)10(1-2-10)11(14)3-4-11/h5-6H,1-4,14H2
    • InChI Key: QPUJHGPCBGZGMT-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)C1(CC1)C1(CC1)N)F

Computed Properties

  • Exact Mass: 270.01679g/mol
  • Monoisotopic Mass: 270.01679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.9Ų

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1-1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine Related Literature

Additional information on 1-1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine

Introduction to 1-1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine (CAS No. 2229032-54-4)

1-1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2229032-54-4, belongs to a class of molecules that exhibit promise in the development of novel therapeutic agents. The structural framework of this molecule incorporates a cyclopropyl group linked to a fluorinated pyridine moiety, which is a common motif in drug discovery efforts aimed at modulating biological pathways.

The 5-bromo-2-fluoropyridine component of the molecule is particularly noteworthy, as halogenated pyridines are frequently employed in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. The presence of both bromine and fluorine atoms introduces multiple points of interaction with biological targets, making this compound a valuable scaffold for further derivatization and optimization. The cyclopropylcyclopropane core adds an additional layer of complexity, potentially influencing both the electronic properties and the spatial arrangement of the molecule, which are critical factors in determining its pharmacological profile.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with increasing accuracy. Studies have suggested that molecules featuring the 5-bromo-2-fluoropyridine moiety may exhibit inhibitory effects on various enzymes and receptors, depending on their substitution pattern. The cyclopropyl group, while relatively small, can significantly impact the molecule's interactions with biological targets by introducing rigidity and altering electronic distributions. These structural features make 1-1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine a compelling candidate for further investigation in drug discovery programs.

In the context of current research, there is growing interest in developing small-molecule inhibitors that target post-translational modifications (PTMs) of proteins, which play crucial roles in cellular signaling and disease mechanisms. The unique structural attributes of this compound suggest that it may interact with enzymes or proteins involved in PTM processes. For instance, the fluorinated pyridine ring could serve as a hydrogen bond acceptor or participate in π-stacking interactions with key residues in protein active sites. Such interactions could lead to the development of novel therapeutics for conditions where aberrant PTMs are implicated.

The synthesis of 1-1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine presents an interesting challenge for synthetic chemists due to its complex architecture. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules efficiently and with high yields. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in assembling the various fragments into the desired structure. These advances not only streamline the synthesis process but also allow for rapid exploration of structural analogs, which is essential for optimizing pharmacological properties.

Evaluation of the pharmacokinetic properties of this compound is also critical for its potential therapeutic application. Factors such as solubility, metabolic stability, and distribution within biological systems can significantly influence its efficacy and safety profile. Computational modeling techniques can predict these properties with reasonable accuracy before experimental validation is necessary. For example, molecular dynamics simulations can provide insights into how this molecule might interact with cellular membranes or bind to target proteins over time. Such data-driven approaches are increasingly integrated into drug discovery pipelines to accelerate the development process.

The role of fluorine atoms in pharmaceuticals cannot be overstated, as they are known to enhance binding affinity through various mechanisms, including increased lipophilicity and improved metabolic stability. The presence of both bromine and fluorine atoms in 5-bromo-2-fluoropyridine makes it an exceptionally versatile building block for medicinal chemists. By leveraging these halogen atoms' electronic properties, researchers can fine-tune the reactivity and selectivity of their compounds. This has led to numerous successful drug candidates where fluorinated pyridines serve as key structural elements contributing to their therapeutic efficacy.

Current research trends indicate that combinatorial chemistry and high-throughput screening (HTS) are being increasingly employed to identify novel bioactive molecules like 1-1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylcyclopropan-1-amine. These approaches allow for the rapid generation and testing of large libraries of compounds, significantly expediting the drug discovery process. Furthermore, advances in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy enable researchers to characterize these complex molecules with high precision, ensuring that their structures are accurately represented in subsequent studies.

The potential applications of this compound extend beyond traditional therapeutic areas; it may also find utility in agrochemicals or specialty chemicals where its unique structural features provide advantageous properties. For instance, its ability to interact with biological targets might be exploited to develop novel pesticides or herbicides targeting specific enzymatic pathways in plants or pests. Such applications highlight the broad versatility of molecules like 1-(5-bromo-pyridin)-3(2H)-one, which serve as valuable tools across multiple industries.

In conclusion,1-(5-bromo-pyridin)-3(2H)-one represents a fascinating example of how structural complexity can be leveraged to develop bioactive molecules with potential therapeutic value. Its unique combination of functional groups—particularly the 5-bromo-pyridin moiety—makes it an attractive scaffold for further exploration in drug discovery efforts aimed at modulating critical biological processes affected by aberrant protein modifications or enzyme activity regulation.

As research continues to uncover new applications for such compounds,CAS No 2229032544 will undoubtedly play an important role in advancing our understanding—and treatment—of various diseases.

The future holds exciting possibilities for this molecule,as scientists continue exploring ways it might benefit human health through innovative chemical synthesis methods,computational modeling approaches,and rigorous preclinical testing programs.

This journey from laboratory curiosity toward clinical relevance underscores why compounds like CAS No 2229032544 remain so compelling—and why investing time resources into studying them pays dividends society long term.

By harnessing power nature’s molecular architecture,researchers hope unlock new therapies help millions people around world live healthier happier lives tomorrow today.

We look forward seeing where next discoveries lead us—as always believe best yet still ahead us when come together share knowledge push boundaries science together!

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